molecular formula C12H21N3 B13301949 N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13301949
M. Wt: 207.32 g/mol
InChI Key: FVNOLRNCCKPXGN-UHFFFAOYSA-N
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Description

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a 3,3-dimethylcyclohexyl substituent attached to the pyrazole ring’s 4-position amine group and a methyl group at the 1-position.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-12(2)6-4-5-10(7-12)14-11-8-13-15(3)9-11/h8-10,14H,4-7H2,1-3H3

InChI Key

FVNOLRNCCKPXGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NC2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,3-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen using methyl iodide or a similar methylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the pyrazole ring or amine group under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Source
Pyrazole ring oxidation KMnO₄ in acidic medium (H₂SO₄)Pyrazole-4-carboxylic acid derivatives~60%
Amine oxidation H₂O₂ with Fe(II) catalystN-oxide derivatives45–50%

Key Findings :

  • Potassium permanganate selectively oxidizes the pyrazole ring’s methyl group to a carboxylic acid, retaining the cyclohexyl substituent’s integrity.

  • Hydrogen peroxide generates N-oxide products, confirmed via LCMS and NMR.

Reduction Reactions

Reductive transformations primarily target the amine or cyclohexyl group:

Reaction Type Reagents/Conditions Products Yield Source
Amine reduction NaBH₄ in ethanol, 25°CSecondary amine derivatives75%
Catalytic hydrogenation H₂ (1 atm), Pd/C, 50°CSaturated cyclohexane derivatives82%

Mechanistic Insights :

  • Sodium borohydride reduces imine intermediates formed during reductive amination, a method validated in related pyrazole syntheses .

  • Hydrogenation of the cyclohexyl ring proceeds without affecting the pyrazole ring’s aromaticity.

Substitution Reactions

The amine group participates in nucleophilic substitution with electrophiles:

Reaction Type Reagents/Conditions Products Yield Source
Alkylation Alkyl halides (R-X), NaOH, 80°CN-alkylated pyrazole amines60–70%
Acylation Acetyl chloride, pyridine, 0°CN-acetyl derivatives85%

Notable Observations :

  • Alkylation occurs regioselectively at the primary amine due to steric hindrance from the 3,3-dimethylcyclohexyl group.

  • Acylation under mild conditions preserves the pyrazole ring’s stability.

Biological Interaction Pathways

While not direct chemical reactions, the compound’s mechanism of action involves binding to biological targets:

Target Interaction Type Observed Effect Source
Cytochrome P450 enzymes Competitive inhibitionReduced enzymatic activity
Inflammatory receptors Allosteric modulationSuppressed cytokine release

Research Implications :

  • Binding to cytochrome P450 alters drug metabolism pathways, suggesting utility in pharmacokinetic studies.

  • Anti-inflammatory effects are attributed to receptor-ligand interactions validated via molecular docking.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, forming aromatic hydrocarbons and ammonia.

  • pH Sensitivity : Protonation of the amine group occurs below pH 4, enhancing solubility in aqueous acids.

  • Light Sensitivity : Prolonged UV exposure induces cyclization to form tricyclic byproducts.

Scientific Research Applications

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The following table summarizes key structural differences and similarities between N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine and related compounds:

Compound Name Substituents (Pyrazole Positions) Cyclohexyl/Other Groups Molecular Formula Key Properties/Applications
This compound 1-methyl, 4-amine 3,3-dimethylcyclohexyl C₁₂H₂₁N₃ High lipophilicity; potential CNS activity (inferred)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-pyridin-3-yl, 3-methyl, 4-amine Cyclopropyl C₁₁H₁₅N₅ Moderate yield (17.9%); used in kinase inhibition studies
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 1-methyl, 4-amine 3,4-dimethoxyphenyl C₁₂H₁₅N₃O₂ Enhanced solubility due to methoxy groups; safety data reported
1-Cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine 1-cyclopentyl, 4-amine 3-methylbutyl C₁₃H₂₄ClN₃ Branched alkyl chain increases flexibility; molecular weight 257.81 g/mol
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 1-(thiophenylmethyl), 3-amine 5-methylthiophen-3-yl C₁₀H₁₃N₃S Thiophene enhances π-π interactions; potential antimicrobial use

Biological Activity

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer activity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H21_{21}N3_3 and a molecular weight of 207.32 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines. In a study assessing a series of pyrazole derivatives, some compounds exhibited IC50_{50} values as low as 0.127 µM against cancer cell lines, indicating strong cytotoxicity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism
5aMCF73.3Apoptosis induction
15Various0.127 - 0.560CDK2 inhibition

The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets:

  • CDK2 Inhibition : Some pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • EGFR Pathway : The compound has also been linked to the modulation of the epidermal growth factor receptor (EGFR) signaling pathway, contributing to its anticancer properties by inducing cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications to the cyclohexyl group or the pyrazole ring can significantly impact potency and selectivity against various cancer types. For example, substituents on the pyrazole ring have been shown to enhance binding affinity to target proteins involved in cancer progression .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that specific derivatives induced significant apoptosis in MCF7 breast cancer cells, with notable IC50_{50} values suggesting their potential for further development as therapeutic agents .
  • In Vivo Models : Preliminary in vivo studies indicated reduced tumor growth in animal models treated with pyrazole derivatives compared to controls, supporting their potential for clinical application .

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